1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol
Description
Properties
IUPAC Name |
1-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15/h2-3,6-7,15-16H,4-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYBGPYHLEVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the benzimidazole ring.
Scientific Research Applications
1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. The presence of the amino and hydroxyethyl groups allows for specific interactions with target molecules, enhancing its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Table 2: Comparative Bioactivity and Solubility
Analysis :
- The target compound’s lower LogP and higher solubility correlate with its superior antimicrobial activity against hydrophilic bacterial membranes .
- Bulkier analogues (e.g., benzyl-phenyl derivatives) exhibit reduced solubility but improved lipid membrane penetration, favoring central nervous system applications .
Stability and Reactivity
- Hydroxyl Groups: The ethanol and 2-hydroxyethyl groups in the target compound increase susceptibility to oxidation compared to methyl or phenyl substituents .
Biological Activity
1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol is a benzimidazole derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound features an amino group and a hydroxyethyl substituent, which are critical for its interaction with biological targets. Benzimidazoles are known for their applications in pharmaceuticals, particularly as antimicrobial, antiviral, and anticancer agents.
The compound can be characterized by its molecular formula and a molecular weight of 221.25 g/mol. The presence of the amino and hydroxyethyl groups enhances its solubility and potential interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby inhibiting their activity. This interaction can modulate several biochemical pathways, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest promising potential for developing new antimicrobial agents.
Antitumor Activity
Recent studies have explored the antitumor effects of benzimidazole derivatives. For example, compounds similar to this compound have demonstrated significant antiproliferative activity against lung cancer cell lines such as A549 and HCC827. The IC50 values reported for these compounds indicate their effectiveness in inhibiting cancer cell proliferation, suggesting potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| This compound | HCC827 | TBD |
| Related Compound X | A549 | 2.12 ± 0.21 |
| Related Compound Y | HCC827 | 5.13 ± 0.97 |
Case Studies
A notable case study involved the synthesis and evaluation of various benzimidazole derivatives, including those related to this compound. In vitro assays revealed that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to traditional chemotherapeutics, highlighting their potential as alternative treatment options.
Q & A
Q. What are the critical factors for optimizing the synthesis of 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol to improve yield and purity?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Solvent selection : Ethanol-water mixtures are commonly used for benzimidazole derivatives to balance solubility and reaction efficiency .
- Base catalysis : Sodium hydroxide (10%) is critical for deprotonation and facilitating nucleophilic attacks in benzimidazole formation .
- Reaction time and temperature : Extended reflux (4–6 hours) under controlled temperatures (60–80°C) ensures complete cyclization .
- Data contradiction : Variations in aldehyde substituents (e.g., electron-withdrawing vs. donating groups) may lead to inconsistent yields. Adjust stoichiometry (1:1 molar ratio of acetyl benzimidazole to aldehyde) and monitor via TLC .
Q. How can researchers resolve challenges in isolating intermediates during the synthesis of hydroxyethyl-substituted benzimidazoles?
- Advanced strategy : Use recrystallization with aqueous ethanol (50% v/v) to remove unreacted starting materials and byproducts .
- Analytical validation : Confirm intermediate purity via melting point analysis and HPLC (C18 column, methanol-water mobile phase) .
II. Structural Characterization
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Q. How can researchers address discrepancies in spectral data between synthesized batches?
- Methodology :
III. Biological Activity and Mechanism
Q. What in vitro assays are suitable for evaluating the antitumor potential of this compound?
- Experimental design :
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Molecular docking : Simulate binding to tubulin or topoisomerase II targets using AutoDock Vina .
- Advanced analysis : Combine flow cytometry (cell cycle arrest) and Western blotting (apoptosis markers) to elucidate mechanisms .
Q. How can contradictory results in enzyme inhibition assays be resolved?
- Troubleshooting :
IV. Pharmacological Profiling
Q. What strategies are recommended for improving the pharmacokinetic profile of this compound?
Q. How can researchers validate the compound’s anti-inflammatory activity while minimizing off-target effects?
- Advanced design :
- Use COX-2/LOX dual inhibition assays to confirm selectivity .
- Perform in vivo models (e.g., carrageenan-induced paw edema in rats) with dose-response studies .
Data Reproducibility and Reporting
Q. What quality control measures ensure reproducibility in benzimidazole derivative research?
Q. How should researchers address inconsistencies in published biological activity data for similar benzimidazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
